molecular formula C9H9BrN2 B1343190 5-Bromo-7-ethyl-1H-indazole CAS No. 635712-49-1

5-Bromo-7-ethyl-1H-indazole

Número de catálogo: B1343190
Número CAS: 635712-49-1
Peso molecular: 225.08 g/mol
Clave InChI: UXSIDFXINVIZIM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-Bromo-7-ethyl-1H-indazole: is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. The presence of a bromine atom at the 5th position and an ethyl group at the 7th position makes this compound unique. Indazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science .

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for 5-Bromo-7-ethyl-1H-indazole often involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process .

Análisis De Reacciones Químicas

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mecanismo De Acción

The mechanism of action of 5-Bromo-7-ethyl-1H-indazole involves its interaction with specific molecular targets such as enzymes, receptors, or ion channels. The bromine atom and the ethyl group contribute to its binding affinity and selectivity towards these targets. For example, it may inhibit kinase enzymes by binding to the ATP-binding site, thereby blocking the phosphorylation of key proteins involved in cell signaling pathways.

Comparación Con Compuestos Similares

    5-Bromo-1H-indazole: Lacks the ethyl group at the 7th position, which may affect its biological activity and selectivity.

    7-Ethyl-1H-indazole: Lacks the bromine atom at the 5th position, which may influence its reactivity and binding properties.

    5-Chloro-7-ethyl-1H-indazole: Similar structure with a chlorine atom instead of bromine, which may result in different chemical and biological properties.

Uniqueness: 5-Bromo-7-ethyl-1H-indazole is unique due to the presence of both the bromine atom and the ethyl group, which confer specific electronic and steric properties. These features can enhance its binding affinity and selectivity towards certain molecular targets, making it a valuable compound in medicinal chemistry and other scientific research fields.

Actividad Biológica

5-Bromo-7-ethyl-1H-indazole is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C9H9BrN2C_9H_9BrN_2. The structure features a bromine atom and an ethyl group at the 7-position of the indazole ring, which is significant for its biological interactions.

Property Details
Molecular Formula C9H9BrN2
Molecular Weight 213.09 g/mol
Chemical Structure Contains a bromine atom and an ethyl group at position 7

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the fields of oncology and antimicrobial research. Its ability to interact with various biological targets makes it a promising candidate for drug development.

Anticancer Activity

One of the primary areas of investigation for this compound is its anticancer potential. Studies have shown that it may inhibit specific kinases involved in cancer cell signaling pathways. For instance, it has been noted to affect apoptosis and cell cycle regulation in cancer cells.

Case Study: Inhibition of Cancer Cell Lines
A study evaluated the antiproliferative activity of various indazole derivatives, including this compound, against several human cancer cell lines. The results indicated that this compound could significantly inhibit the growth of cancer cells, with particular efficacy against leukemia and solid tumors.

Cell Line IC50 (µM) Mechanism
K562 (leukemia)5.15Induces apoptosis via Bcl2 pathway
A549 (lung)8.53Cell cycle arrest
Hep-G2 (liver)6.57Inhibition of proliferation

The mechanisms through which this compound exerts its biological effects include:

  • Kinase Inhibition : The compound has been shown to inhibit key kinases involved in cancer progression, potentially leading to reduced tumor growth.
  • Apoptosis Induction : Research indicates that it can induce apoptosis in cancer cells by modulating proteins associated with the apoptotic pathway, such as Bcl-2 and Bax.
  • Cell Cycle Regulation : It affects various phases of the cell cycle, leading to growth arrest in susceptible cancer cell lines.

Comparative Analysis with Other Indazole Derivatives

The biological activity of this compound can be compared with other indazole derivatives to highlight its unique properties:

Compound Name Molecular Formula Notable Activity
5-Bromo-4-chloro-1H-indazoleC7H4BrClN2Antimicrobial and anticancer properties
5-Bromo-3-isopropyl-1H-indazoleC10H12BrN2Stronger anti-inflammatory effects
This compound C9H9BrN2 Promising anticancer activity

Future Directions in Research

Ongoing research is essential to fully elucidate the potential applications of this compound in drug development. Areas for future exploration include:

  • Detailed Mechanistic Studies : Further investigation into the specific molecular pathways affected by this compound.
  • In Vivo Studies : Testing its efficacy and safety in animal models to assess therapeutic potential.
  • Combination Therapies : Evaluating its effectiveness in combination with other anticancer agents to enhance therapeutic outcomes.

Propiedades

IUPAC Name

5-bromo-7-ethyl-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2/c1-2-6-3-8(10)4-7-5-11-12-9(6)7/h3-5H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXSIDFXINVIZIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC2=C1NN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30610772
Record name 5-Bromo-7-ethyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30610772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

635712-49-1
Record name 5-Bromo-7-ethyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30610772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-7-ethyl-1H-indazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 4-bromo-2-ethyl-6-methylbenzenamine (3.21 g, 15 mmol) in acetic acid (50 mL) was stirred for 3 hours before addition of a 2 M solution of sodium nitrite (11 mL, 22.5 mmol). The resulting mixture was stirred overnight at room temperature. The solution was concentrated and the solid was dissolved in EtOAc and washed with saturated aqueous NaCl (3×). The organic extract was dried over Na2SO4, filtered and concentrated. the crude material was purified by Biotage chromatography (40M, 15-30% EtOAc/heptane) to provide 5-bromo-7-ethyl-1H-indazole (1.11 g, 33%) and 5-bromo-3,7-dimethyl-1H-indazole (0.84 g, 25%).
Quantity
3.21 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.